1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone

Description

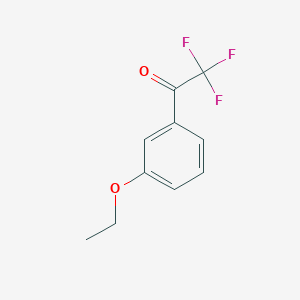

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone is a trifluoroacetophenone derivative featuring an ethoxy group (–OCH₂CH₃) at the meta position of the aromatic ring. Trifluoroacetophenones are versatile intermediates in organic synthesis and pharmaceuticals due to the electron-withdrawing trifluoromethyl group, which enhances electrophilicity and metabolic stability .

Properties

IUPAC Name |

1-(3-ethoxyphenyl)-2,2,2-trifluoroethanone | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H9F3O2/c1-2-15-8-5-3-4-7(6-8)9(14)10(11,12)13/h3-6H,2H2,1H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BNSDGVCHHGBGJG-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H9F3O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

218.17 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions: 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone can be synthesized through several methods. One common approach involves the reaction of 3-ethoxyphenol with trifluoroacetic anhydride in the presence of a suitable catalyst, such as pyridine, under controlled temperature conditions. Another method includes the Friedel-Crafts acylation of 3-ethoxybenzene with trifluoroacetyl chloride in the presence of aluminum chloride.

Industrial Production Methods: In an industrial setting, the compound can be produced on a larger scale using continuous flow reactors or batch reactors. These reactors allow for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, to ensure high yield and purity of the final product.

Chemical Reactions Analysis

Types of Reactions: 1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone can undergo various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or chromyl chloride.

Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

Substitution: Nucleophilic substitution reactions can be performed using nucleophiles such as sodium methoxide.

Major Products Formed:

Oxidation: The oxidation of this compound can yield corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can produce alcohols or amines.

Substitution: Substitution reactions can lead to the formation of various substituted phenyl derivatives.

Scientific Research Applications

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone has several scientific research applications, including:

Chemistry: It serves as a building block for the synthesis of more complex organic compounds.

Biology: The compound can be used in the study of enzyme inhibition and receptor binding.

Industry: The compound is used in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism by which 1-(3-ethoxyphenyl)-2,2,2-trifluoroethanone exerts its effects depends on its specific application. For example, in pharmaceuticals, it may act as an enzyme inhibitor by binding to the active site of the enzyme, thereby preventing its normal function. The molecular targets and pathways involved can vary based on the biological system and the specific reaction conditions.

Comparison with Similar Compounds

Structural Variations and Substituent Effects

Trifluoroacetophenone derivatives differ primarily in their aromatic substituents, which significantly influence their chemical reactivity, physical properties, and biological activity. Key examples include:

Key Observations :

- Electron-withdrawing groups (e.g., Cl, CF₃) increase electrophilicity of the ketone, favoring reactions like Buchwald-Hartwig couplings .

- Bulky substituents (e.g., tert-butyl) may sterically hinder interactions with biological targets, as seen in acetylcholinesterase inhibition studies .

Trends :

- Palladium catalysis is critical for introducing amino groups via cross-coupling .

- Friedel-Crafts acylation is preferred for hydroxylated derivatives .

- Oxidation methods are efficient for synthesizing trifluoroacetophenones from alcohols .

Physical and Chemical Properties

Key Notes:

- Melting Points: Hydroxyl and amino groups increase melting points due to hydrogen bonding .

- Lipophilicity : Halogen (Cl, Br) and CF₃ groups enhance logP values, improving membrane permeability .

Functional Insights :

Biological Activity

1-(3-Ethoxyphenyl)-2,2,2-trifluoroethanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article aims to provide a comprehensive overview of its biological activity, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

Chemical Structure and Properties

This compound has a molecular formula of C11H12F3O. Its structural features include a trifluoroethanone moiety that imparts unique chemical properties, potentially enhancing its biological activity.

| Property | Value |

|---|---|

| Molecular Formula | C11H12F3O |

| Molecular Weight | 232.21 g/mol |

| Melting Point | Not available |

| Solubility | Soluble in organic solvents |

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. It has been investigated against various bacterial strains, showing promising results in inhibiting growth.

- Case Study : A study conducted on Staphylococcus aureus and Escherichia coli found that the compound displayed a minimum inhibitory concentration (MIC) of 32 µg/mL against both strains, suggesting potential as an antimicrobial agent .

Anticancer Properties

The compound has also been evaluated for its anticancer effects. Preliminary studies suggest that it may induce apoptosis in cancer cells through the modulation of specific signaling pathways.

- Mechanism of Action : It is hypothesized that this compound interacts with cellular receptors involved in apoptotic pathways, leading to increased expression of pro-apoptotic factors and decreased expression of anti-apoptotic proteins .

Enzyme Inhibition

The compound's interaction with various enzymes has been a focal point of research. Notably, it has shown inhibitory effects on cholinesterase enzymes, which are crucial for neurotransmission.

- Inhibition Study : In vitro assays demonstrated that this compound inhibited acetylcholinesterase with an IC50 value of 45 µM. This suggests potential applications in treating conditions like Alzheimer's disease .

The biological activity of this compound can be attributed to its ability to modulate various biochemical pathways:

- Antimicrobial Mechanism : The compound may disrupt bacterial cell membranes or inhibit essential metabolic pathways.

- Anticancer Mechanism : Induction of apoptosis may occur through the activation of caspases and modulation of Bcl-2 family proteins.

- Cholinesterase Inhibition : The binding affinity to the active site of cholinesterase could lead to prolonged neurotransmitter action at synapses.

Summary of Findings

This compound shows promise as a multi-functional compound with applications in antimicrobial and anticancer therapies. Its ability to inhibit cholinesterase further expands its potential therapeutic uses.

Future Research Directions

- In Vivo Studies : Further research is needed to evaluate the efficacy and safety profiles in animal models.

- Structural Modifications : Investigating derivatives may enhance potency and selectivity for specific biological targets.

- Mechanistic Studies : Detailed exploration of the molecular mechanisms underlying its biological activities is crucial for developing targeted therapies.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.